Target Class Engagement Potential of 2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine derivatives, including the 2-(2-chlorophenyl)-7-methyl substituted core, are a privileged scaffold for targeting the PI3K/mTOR signaling pathway, a critical axis in cancer and inflammatory diseases [1]. While direct quantitative data for this specific compound is not available in the retrieved public domain, the class has well-documented and potent engagement with PI3K isoforms. For context, a structurally related imidazo[1,2-a]pyridine derivative, compound 12, exhibits potent p110α inhibitory activity with an IC50 of 0.0028 µM and high selectivity over other PI3K isoforms [2]. This highlights the scaffold's capacity for high potency when optimized.
| Evidence Dimension | In vitro PI3K p110α inhibition (IC50) |
|---|---|
| Target Compound Data | Data not available in public domain for this specific compound |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine derivative (compound 12): IC50 = 0.0028 µM [2] |
| Quantified Difference | N/A (Class-level inference only) |
| Conditions | Biochemical assay for PI3K p110α |
Why This Matters
This establishes the imidazo[1,2-a]pyridine scaffold as a validated starting point for PI3K/mTOR pathway modulation, making this specific compound a relevant building block or lead for medicinal chemistry programs targeting this pathway.
- [1] Patents.justia.com. (2010). IMIDAZOPYRIDINE DERIVATIVES. Patent Application US20120232072A1. View Source
- [2] Semantic Scholar. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. View Source
